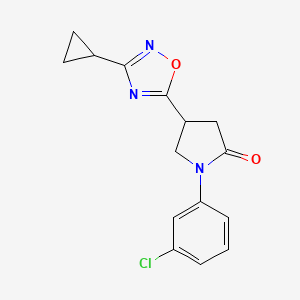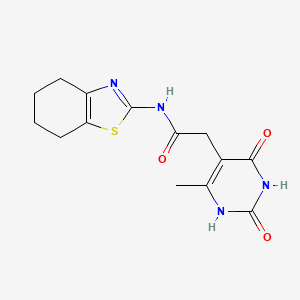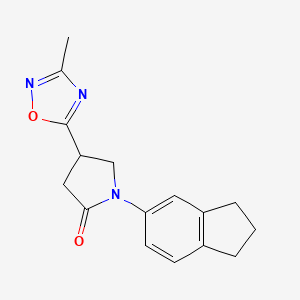
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as CPX-POM, is a synthetic compound with a wide range of potential applications. It has been studied for its ability to serve as a drug delivery vehicle and as a potential therapeutic agent. CPX-POM has a unique molecular structure that has been shown to exhibit a variety of properties, including solubility, stability, and bioavailability.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been studied for its potential applications in drug delivery and as a therapeutic agent. It has been shown to have a high solubility and stability, making it an ideal candidate for drug delivery. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in animal models, and has been proposed as a potential anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not yet fully understood. However, it is thought to interact with cell membranes, allowing it to penetrate into the cell and interact with intracellular components. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to interfere with the activity of certain enzymes, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are not yet fully understood. However, it has been shown to have anti-tumor activity in animal models, suggesting that it may have an effect on tumor growth. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have an effect on the activity of certain enzymes, suggesting that it may have a role in regulating certain biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high solubility and stability, which makes it easier to handle and store. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a relatively low toxicity, making it safer to use in experiments. However, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has some limitations. For example, its mechanism of action is not yet fully understood, making it difficult to predict how it will interact with other compounds. Additionally, its anti-tumor activity has only been demonstrated in animal models, so its efficacy in humans is unknown.
Direcciones Futuras
The potential future directions for 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are numerous. Further research is needed to better understand its mechanism of action and to determine its efficacy in humans. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a drug delivery vehicle for other therapeutic agents, and its potential as an anti-cancer agent should be explored further. Additionally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a tool to study the regulation of biochemical pathways, and its potential as a therapeutic agent for other diseases should also be explored. Finally, 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could be used as a model compound to study the effects of drug delivery and the interaction of drug molecules with cells.
Métodos De Síntesis
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step process involving the synthesis of the intermediates, followed by the condensation of the intermediates to form the target compound. The first step involves the reaction of 3-chlorophenyl chloroformate with ethylenediamine to form the intermediate compound 3-chlorophenyl-1,2,4-oxadiazole-5-yl)pyrrolidine-2-one. The second step involves the reaction of the intermediate with cyclopropyl bromide to form the target compound 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The final step involves the hydrolysis of the compound to form the desired product.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-12(7-11)19-8-10(6-13(19)20)15-17-14(18-21-15)9-4-5-9/h1-3,7,9-10H,4-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVHKWEYKCOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)
![2-{[4-(butane-1-sulfonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578796.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6578819.png)
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)

![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
![1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578854.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)
![1-benzyl-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578869.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578873.png)